molecular formula C26H23N B11114151 4-methyl-N-tritylaniline

4-methyl-N-tritylaniline

Cat. No.: B11114151
M. Wt: 349.5 g/mol
InChI Key: AVKZMKFFRWZSOS-UHFFFAOYSA-N
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Description

4-Methyl-N-tritylaniline is an organic compound with the molecular formula C25H21N. It is also known as 4-(Triphenylmethyl)aniline. This compound is characterized by the presence of a trityl group (triphenylmethyl) attached to the nitrogen atom of an aniline ring. The compound is known for its stability and unique chemical properties, making it a subject of interest in various scientific research fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Methyl-N-tritylaniline typically involves the reaction of 4-methylaniline with triphenylmethyl chloride in the presence of a base such as pyridine. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the trityl chloride. The general reaction scheme is as follows:

4-Methylaniline+Triphenylmethyl chlorideThis compound+HCl\text{4-Methylaniline} + \text{Triphenylmethyl chloride} \rightarrow \text{this compound} + \text{HCl} 4-Methylaniline+Triphenylmethyl chloride→this compound+HCl

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. The use of automated reactors and continuous flow systems can enhance the efficiency of the production process.

Chemical Reactions Analysis

Types of Reactions

4-Methyl-N-tritylaniline undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding quinone derivatives.

    Reduction: Reduction reactions can convert the compound into its amine derivatives.

    Substitution: Electrophilic substitution reactions can occur on the aromatic ring, leading to the formation of various substituted derivatives.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are commonly used.

    Substitution: Electrophilic substitution reactions often require catalysts such as aluminum chloride (AlCl3) or ferric chloride (FeCl3).

Major Products Formed

    Oxidation: Quinone derivatives.

    Reduction: Amine derivatives.

    Substitution: Various substituted aniline derivatives.

Scientific Research Applications

4-Methyl-N-tritylaniline has a wide range of applications in scientific research:

    Chemistry: Used as a precursor in the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a building block for drug development.

    Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 4-Methyl-N-tritylaniline involves its interaction with various molecular targets. The trityl group provides steric hindrance, which can influence the compound’s reactivity and interaction with other molecules. The compound can act as a nucleophile or electrophile, depending on the reaction conditions, and can participate in various chemical pathways.

Comparison with Similar Compounds

Similar Compounds

    4-Tritylaniline: Similar structure but without the methyl group.

    4-Methyl-N-phenylaniline: Similar structure but with a phenyl group instead of a trityl group.

    4-Methyl-N-benzylaniline: Similar structure but with a benzyl group instead of a trityl group.

Uniqueness

4-Methyl-N-tritylaniline is unique due to the presence of the trityl group, which imparts distinct chemical properties and reactivity. The trityl group provides steric hindrance, making the compound more stable and less reactive compared to its analogs. This stability makes it a valuable compound in various research applications.

Properties

Molecular Formula

C26H23N

Molecular Weight

349.5 g/mol

IUPAC Name

4-methyl-N-tritylaniline

InChI

InChI=1S/C26H23N/c1-21-17-19-25(20-18-21)27-26(22-11-5-2-6-12-22,23-13-7-3-8-14-23)24-15-9-4-10-16-24/h2-20,27H,1H3

InChI Key

AVKZMKFFRWZSOS-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=C(C=C1)NC(C2=CC=CC=C2)(C3=CC=CC=C3)C4=CC=CC=C4

Origin of Product

United States

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